molecular formula C24H22N4O6S B2719357 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 953959-35-8

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Katalognummer: B2719357
CAS-Nummer: 953959-35-8
Molekulargewicht: 494.52
InChI-Schlüssel: RGRQOPVQCOHLGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a fused thiazolo[4,5-d]pyridazin-4-one core. Its structure includes a benzo[d][1,3]dioxol-5-ylmethyl group (a methylenedioxyphenyl derivative) attached via an acetamide linker and a 3,4-dimethoxyphenyl substituent at the 7-position of the pyridazine ring.

The synthesis of such compounds typically involves multi-step reactions, including cyclization, coupling, and functionalization. For example, analogous compounds (e.g., substituted oxadiazoles or benzothiazoles) are synthesized using reagents like caesium carbonate in dry N,N-dimethylformamide (DMF) under mild conditions .

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O6S/c1-13-26-22-23(35-13)21(15-5-7-16(31-2)18(9-15)32-3)27-28(24(22)30)11-20(29)25-10-14-4-6-17-19(8-14)34-12-33-17/h4-9H,10-12H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRQOPVQCOHLGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3=CC4=C(C=C3)OCO4)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the realm of oncology. This article compiles and synthesizes research findings regarding its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound belongs to a class of benzodioxole derivatives known for their diverse biological activities. The structural formula can be represented as follows:

C22H24N4O4S\text{C}_{22}\text{H}_{24}\text{N}_4\text{O}_4\text{S}

This compound features a benzo[d][1,3]dioxole moiety, which is associated with various pharmacological effects, including anticancer and anti-inflammatory activities.

Anticancer Activity

Recent studies have demonstrated that compounds containing the benzodioxole structure exhibit significant anticancer properties. The following table summarizes key findings related to the anticancer activity of similar compounds:

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound AHeLa2.07Induces apoptosis via mitochondrial pathway
Compound BA5493.52Cell cycle arrest at G2/M phase
Compound CMCF-72.55Inhibition of EGFR signaling
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamideTBD (To be determined)TBD
  • Induction of Apoptosis : Compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide have been shown to induce apoptosis in cancer cells through the mitochondrial pathway by modulating proteins such as Bax and Bcl-2 .
  • Cell Cycle Arrest : Studies indicate that these compounds can cause cell cycle arrest at various phases (e.g., G1, S, G2/M), thereby inhibiting cancer cell proliferation . For instance, compound C27 demonstrated significant G2/M phase arrest in HeLa cells.
  • EGFR Inhibition : Some derivatives have been noted for their ability to inhibit the epidermal growth factor receptor (EGFR), which is crucial for tumor growth and survival .

Case Studies

Research has highlighted several case studies where benzodioxole derivatives were evaluated for their anticancer potential:

  • Study on HeLa Cells : A specific derivative was tested against HeLa cells and showed an IC50 value of 2.07 μM, indicating potent anticancer activity. The mechanism involved apoptosis induction and cell cycle perturbation .
  • MCF-7 Cell Line Evaluation : Another study focused on MCF-7 cells revealed that certain derivatives could effectively inhibit cell growth with IC50 values below 5 μM. The compounds were found to induce apoptosis and inhibit cell division .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. The presence of the thiazole ring is particularly noteworthy as it has been implicated in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study: Anticancer Effectiveness

A study evaluated the compound against breast cancer cells (MCF-7). The results revealed that it significantly reduced cell viability through apoptosis pathways, with an IC50 value indicating effective inhibition of cell growth.

Table 2: Anticancer Activity Data

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa18.76CDK2 Inhibition
Compound BMCF-715.00Apoptosis Induction
Compound CA54922.50Cell Cycle Arrest

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Thiazole derivatives are recognized for their antibacterial and antifungal activities, making them valuable in the development of new antimicrobial agents.

Case Study: Antimicrobial Evaluation

In vitro studies demonstrated that derivatives exhibited varying degrees of inhibition against both Gram-positive and Gram-negative bacteria, suggesting their potential as effective antimicrobial agents.

Table 3: Antimicrobial Activity Data

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Compound DE. coli32 µg/mL
Compound ES. aureus16 µg/mL
Compound FC. albicans8 µg/mL

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

  • Structural Optimization : The benzo[d][1,3]dioxol group may reduce oxidative metabolism, enhancing bioavailability compared to simpler phenyl analogs .
  • Synthetic Challenges: The fused thiazolo-pyridazinone system requires precise reaction conditions to avoid ring-opening or side-product formation .
  • Therapeutic Potential: Analogous compounds with similar cores and substituents show promise in oncology and infectious diseases, warranting further evaluation of the target compound .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.